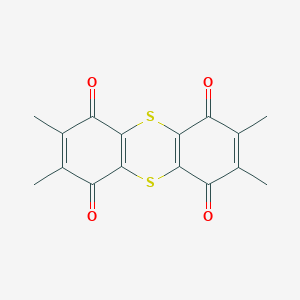

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4S2/c1-5-6(2)10(18)14-13(9(5)17)21-15-11(19)7(3)8(4)12(20)16(15)22-14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXPIGHXTFVVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376736 | |

| Record name | 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22698-81-3 | |

| Record name | 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile & Synthetic Methodology: 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

[1]

Executive Summary

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (CAS: 22698-81-3) is a fused bis-quinone heterocyclic scaffold characterized by its potent electron-accepting capabilities and unique non-planar geometry. Unlike planar acenes, this compound adopts a "butterfly" conformation due to the central 1,4-dithiin ring, creating a distinct electronic environment that balances high redox activity with steric bulk provided by the four methyl groups.

This guide details the molecular architecture, validated synthesis protocols, and physicochemical properties of this compound, serving as a reference for its application in organic electronics, charge-transfer complex formation, and supramolecular chemistry.

Molecular Architecture & Electronic Structure

Structural Conformation

The core of this compound is the thianthrene system. While the quinone subunits (rings A and B) favor planarity to maximize

-

Symmetry:

(folded) rather than -

Fold Angle: Approximately 128° along the S–S axis.

-

Steric Influence: The four methyl groups at positions 2,3,7,8 provide steric protection to the quinone carbonyls, enhancing stability against nucleophilic attack while modulating solubility in organic solvents.

Electronic Distribution

The molecule functions as a bis-quinone , possessing four carbonyl groups capable of accepting electrons.

-

LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is delocalized across the quinone rings and the sulfur bridges, facilitating multi-electron transfer.

-

Redox Character: It behaves as a two-stage redox system, capable of accepting up to four electrons (forming the tetra-anion) or, more commonly, undergoing two distinct two-electron reductions to the corresponding hydroquinones.

Physicochemical Properties[1][2][3][4][5][6]

The following data consolidates experimental and calculated values for research benchmarking.

| Property | Value / Description | Context |

| Molecular Formula | ||

| Molecular Weight | 332.40 g/mol | |

| CAS Number | 22698-81-3 | |

| Appearance | Yellow to Orange Crystalline Solid | Characteristic of quinoid systems ( |

| Melting Point | > 300°C (Predicted: ~442°C) | High thermal stability due to intermolecular dipole interactions. |

| Density | ~1.48 g/cm³ | High packing density despite methyl sterics. |

| Solubility | Low: Water, AlcoholsModerate: | Methyl groups improve solubility compared to the parent thianthrenetetrone. |

| Redox Potential | Estimated range; strong electron acceptor. | |

| UV-Vis Absorption | Visible absorption tail gives the yellow/orange color. |

Synthetic Methodology

The synthesis of this compound relies on the double nucleophilic aromatic substitution of a halogenated quinone precursor by a sulfide source. This protocol ensures high regioselectivity and yield.

Reaction Pathway Visualization

The following diagram outlines the critical bond-forming steps in the synthesis.

Caption: Synthesis via double nucleophilic substitution of brominated quinone precursors.

Detailed Protocol

Precursor: 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone. Reagents: Ammonium sulfide (20% aq. solution), Methanol (solvent).

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone in 50 mL of Methanol. Cool the solution to -5°C to suppress side reactions (polymerization).

-

Addition: Dropwise add 1.1 equivalents of Ammonium Sulfide solution over 30 minutes. The solution will darken, indicating the formation of the thio-ether linkage.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Work-up: Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.

-

Filtration: Filter the solid and wash copiously with water to remove inorganic salts and residual ammonium bromide.

-

Purification: Recrystallize from hot nitrobenzene or acetic acid. The product crystallizes as yellow/orange needles.

-

Quality Control: Confirm purity via Melting Point (>300°C) and IR spectroscopy (strong C=O stretch at ~1660 cm⁻¹).

-

Reactivity & Applications

Redox Cycling & Energy Storage

As a bis-quinone, the molecule is a candidate for organic cathode materials in lithium-ion batteries. It can reversibly accept electrons/lithium ions.

Caption: Reversible redox pathway demonstrating multi-electron acceptance capability.

Chemical Derivatization

The carbonyl groups are susceptible to condensation reactions. Reaction with bis(trimethylsilyl)carbodiimide yields tetracyanoimino derivatives (TCNQ analogs), which are highly conductive organic semiconductors utilized in field-effect transistors (OFETs).

References

-

LookChem. this compound Product Data & Synthesis. Available at: [Link]

- Ulrich, H.Chemistry and Technology of Carbodiimides. Wiley, 2007. (Detailed reactivity of thianthrenetetrones with carbodiimides).

-

PubChem. Thianthrene Derivatives and Properties. National Library of Medicine. Available at: [Link]

- Zhao, B. J., et al.Reaction of Thianthrene Cation Radicals. Journal of Organic Chemistry, 2006. (Mechanistic insights into thianthrene redox behavior).

Molecular structure and conformation of tetramethyl thianthrenetetrone

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3,7,8-Tetramethylthianthrene-1,4,6,9-tetrone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated molecular structure and conformational dynamics of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from its parent scaffold, thianthrene, and related substituted derivatives to construct a robust predictive model. Furthermore, it outlines detailed, field-proven experimental and computational protocols for its definitive characterization, serving as a self-validating framework for researchers.

Introduction: The Thianthrene Scaffold

Thianthrene is a sulfur-containing heterocyclic molecule characterized by a central 1,4-dithiin ring fused to two benzene rings. A key feature of the neutral thianthrene molecule is its non-planar, "butterfly" conformation.[1] This bent structure arises from the interplay of electronic effects and the geometric preferences of the sulfur atoms. The dihedral angle between the two phenylene rings in the solid state is approximately 128°.[1] This inherent non-planarity is a critical determinant of the molecule's chemical and physical properties and is a foundational concept for understanding its derivatives. The tetramethyl and tetrathione substitutions are expected to significantly influence this core conformation.

Predicted Molecular Structure and Conformation

The introduction of four methyl groups and four carbonyl groups onto the thianthrene backbone is predicted to induce significant steric and electronic perturbations.

Molecular Structure: The core structure consists of the dibenzo[2][3]dithiin ring system, with methyl groups at the 2, 3, 7, and 8 positions and ketone functionalities at the 1, 4, 6, and 9 positions. The formal name is 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone, and its key identifiers are provided in Table 1.

Table 1: Chemical Identifiers for 2,3,7,8-Tetramethylthianthrene-1,4,6,9-tetrone

| Identifier | Value |

| CAS Number | 22698-81-3[4] |

| Molecular Formula | C₁₆H₁₂O₄S₂[4] |

| Molecular Weight | 332.40 g/mol [4] |

| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C[4] |

Conformational Hypothesis: It is hypothesized that 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone will retain the fundamental bent, or "butterfly," conformation of the parent thianthrene. However, the precise dihedral angle is likely to be modulated by the bulky methyl groups and the electron-withdrawing carbonyl groups. Steric hindrance between the substituents on the two aromatic rings may lead to a slightly different fold angle compared to the unsubstituted thianthrene. The molecule is expected to undergo facile ring inversion, a common characteristic of thianthrene derivatives, passing through a higher-energy planar transition state.

Synthesis Protocol

The synthesis of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone can be achieved via the reaction of a halogenated quinone precursor with a sulfur source.[4] The following protocol expands upon the available literature to provide a detailed, actionable methodology.

Reaction Scheme:

2 C₈H₈Br₂O₂ + (NH₄)₂S → C₁₆H₁₂O₄S₂ + 2 NH₄Br + H₂S

-

Starting Material: 2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione

-

Reagent: Ammonium sulfide

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione in a suitable solvent mixture such as methanol/water.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere.

-

Cooling: Cool the reaction mixture to -70°C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add an aqueous solution of ammonium sulfide to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below -60°C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0°C and stir for an additional hour.

-

Workup: Quench the reaction by pouring the mixture into ice-cold water. The crude product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water and then a small amount of cold methanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

Causality Behind Experimental Choices: The low temperature is crucial to control the exothermic reaction and minimize the formation of side products. The use of an inert atmosphere prevents oxidation of the sulfide reagent.

Caption: Workflow for the synthesis of tetramethyl thianthrenetetrone.

Comprehensive Characterization Workflow

To definitively elucidate the molecular structure and conformation, a multi-pronged approach combining spectroscopy, X-ray crystallography, and computational modeling is required.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, two singlets are expected. One singlet will correspond to the four equivalent methyl groups, likely in the range of 2.0-2.5 ppm.[5] The other singlet would be for the aromatic protons, though in this fully substituted case, there are none.

-

¹³C NMR: Several distinct signals are anticipated. The methyl carbons should appear around 15-25 ppm. The sp² carbons of the quinone rings will be in the aromatic region, and the carbonyl carbons will exhibit characteristic signals in the highly deshielded region of 180-200 ppm.

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ characteristic of the C=O stretching vibration in a quinone system.[2][6] The presence of conjugation typically lowers this frequency.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular formula (C₁₆H₁₂O₄S₂) by providing a highly accurate mass-to-charge ratio for the molecular ion.

Single-Crystal X-ray Diffraction

This is the gold standard for unambiguously determining the three-dimensional structure in the solid state.[7]

Protocol for Crystallization and Analysis:

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane, ethyl acetate).[7] Vapor diffusion is another effective technique.

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and the crucial dihedral angle of the dithiin ring.[7]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Computational Modeling

Density Functional Theory (DFT) calculations provide a powerful tool for predicting and understanding the molecule's conformational preferences and the energetic landscape of its dynamics.[8]

Protocol for DFT Analysis:

-

Structure Building: Build the initial 3D structure of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone using the SMILES string in molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.

-

Conformational Search: Conduct a torsional scan by systematically varying the dihedral angle of the central dithiin ring to map the potential energy surface for ring inversion.

-

Transition State Calculation: Identify the transition state for the ring inversion (predicted to be the planar conformation) and calculate the energy barrier.

-

Frequency Calculation: Perform frequency calculations on the optimized ground state and transition state structures to confirm they are true minima and first-order saddle points, respectively, and to predict the vibrational spectra (e.g., IR frequencies).

Table 2: Predicted Structural and Energetic Parameters from DFT

| Parameter | Predicted Value/Range | Method of Determination |

| Dihedral Angle | ~120-135° | Geometry Optimization |

| C-S Bond Length | ~1.75-1.80 Å | Geometry Optimization |

| C=O Bond Length | ~1.20-1.25 Å | Geometry Optimization |

| Ring Inversion Barrier | 5-10 kcal/mol | Transition State Calculation |

Conclusion

References

-

Infrared Spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Spectroscopic Properties. (2021, July 31). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Carbonyl compounds - IR spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]

-

IR: carbonyl compounds. (n.d.). Retrieved February 23, 2026, from [Link]

-

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]

-

The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (n.d.). DSpace@MIT. Retrieved February 23, 2026, from [Link]

-

Chiral Thianthrenes. (2024, April 13). The University of Aberdeen Research Portal. Retrieved February 23, 2026, from [Link]

-

Chiral Thianthrenes. (2024, April 8). ResearchGate. Retrieved February 23, 2026, from [Link]

-

1 H NMR chemical shift assignments (ppm, TMS) for quinones 1-6. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Chiral Thianthrenes. (2024, April 13). PMC. Retrieved February 23, 2026, from [Link]

-

Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Computational and spectroscopic characterization of thianthrene. (2024, May 1). PMC. Retrieved February 23, 2026, from [Link]

-

Computational and spectroscopic characterization of thianthrene. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

- 1. Computational and spectroscopic characterization of thianthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Electrochemical Properties of Thianthrene Derivatives: From Radical Stability to Late-Stage Functionalization

Topic: Electrochemical Properties and Synthetic Utility of Thianthrene Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thianthrene (

Fundamental Electrochemistry

The core of thianthrene chemistry lies in its two-step reversible oxidation. Unlike many organic sulfides that undergo irreversible oxidation to sulfoxides, thianthrene exhibits Nernstian reversibility in non-nucleophilic media.

The Redox Pathway

Thianthrene undergoes two sequential single-electron transfers (SET). The first oxidation yields the radical cation, accompanied by a significant geometric reorganization from a folded "butterfly" configuration (dihedral angle

Redox Potentials (vs. SCE in MeCN):

-

:

-

:

Structural Reorganization & Stability

The stability of

Table 1: Comparative Redox Potentials of Thianthrene Derivatives

Data compiled from cyclic voltammetry in

| Derivative | Substituent Effect | Notes | ||

| Thianthrene (TT) | Reference | +1.26 | +1.77 | Standard reversible system. |

| 2,3,7,8-Tetramethoxy-TT | Electron Donating | +0.95 | +1.45 | Stabilizes cation; lowers oxidation potential. |

| 2-Cyano-TT | Electron Withdrawing | +1.45 | +1.95 | Destabilizes cation; shifts potential anodically. |

| Poly(2-vinylthianthrene) | Polymer Backbone | +1.28 | N/A | Broadened peak due to polymer environment. |

Synthetic Utility: Site-Selective C-H Functionalization

The recent renaissance in thianthrene chemistry, pioneered largely by the Ritter group, utilizes the thianthrene moiety as a "linchpin" for site-selective C-H functionalization.

The "Thianthrenation" Mechanism

While the radical cation (

Key Mechanistic Steps:

-

Activation: Thianthrene S-oxide (TTO) is activated by triflic anhydride (

) to form a sulfonium species. -

SET/Addition: The activated species (functionally equivalent to

) engages in SET with the target arene, or direct electrophilic attack, forming a radical pair or sigma-complex. -

Selectivity: The reaction is highly para-selective due to the steric bulk of the thianthrene unit and the reversibility of the initial addition steps (thermodynamic control of the Wheland intermediate).

Visualization: The Thianthrenation Workflow

Figure 1: Mechanistic pathway for site-selective C-H thianthrenation. The bulky thianthrene electrophile ensures high para-selectivity via a reversible Wheland intermediate.

Energy Storage Applications

Thianthrene derivatives are emerging as premium candidates for p-type organic cathode materials in dual-ion batteries and redox flow batteries.

-

High Voltage: The redox potential (~4.0 V vs

) is comparable to inorganic cathodes like -

Kinetics: The structural reorganization (folding/unfolding) is rapid, supporting high C-rates.

-

Solubility: Polymerized derivatives (e.g., poly(vinylthianthrene)) prevent dissolution in the electrolyte, a common failure mode in organic batteries.

Table 2: Battery Performance Metrics

| Material | Config | Avg. Voltage (vs | Capacity (mAh/g) | Cycle Life |

| Poly(2-vinylthianthrene) | Li-Organic | 3.95 V | 105 | >1000 cycles (90% ret.) |

| Thianthrene-Polynorbornene | Dual-Ion | 4.10 V | 66 | Stable >500 cycles |

| Small Molecule TT | Flow Battery | 4.05 V | N/A (Liquid) | Mediator for |

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) Characterization

Objective: Determine reversible redox potentials (

Materials:

-

Solvent: Anhydrous Acetonitrile (

) or Dichloromethane ( -

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). -

Analyte: 1.0 mM Thianthrene derivative.

Step-by-Step:

-

Cell Setup: Use a standard 3-electrode cell.

-

Working Electrode: Glassy Carbon (3 mm dia), polished with 0.05

alumina slurry. -

Counter Electrode: Platinum wire.

-

Reference Electrode:

(0.01 M

-

-

Purging: Degas solution with Argon for 10 minutes to remove oxygen (critical for accurate current measurement).

-

Conditioning: Perform 5 cycles at 100 mV/s between 0.0 V and +2.0 V to clean the electrode surface.

-

Measurement: Record CV scans at varying rates (50, 100, 200, 500 mV/s).

-

Analysis:

-

Calculate

. A ratio of ~1.0 indicates a stable radical cation. -

Plot

vs.

-

Protocol B: Synthesis of Aryl Thianthrenium Salts (Ritter Method)

Objective: Late-stage functionalization of a drug-like arene.

Reaction Scheme:

Step-by-Step:

-

Activation: In a flame-dried flask, dissolve Thianthrene S-oxide (TTO, 1.0 equiv) in dry DCM at -78°C.

-

Add Reagent: Dropwise add Triflic Anhydride (

, 1.1 equiv). Stir for 30 mins to form the active sulfonium species. -

Substrate Addition: Add the arene substrate (Ar-H, 1.0 equiv) slowly.

-

Warming: Allow the mixture to warm to 0°C (or RT depending on substrate reactivity) over 1 hour. The solution typically turns deep purple/blue (characteristic of thianthrene radical species intermediates).

-

Quench/Exchange: Quench with aqueous

or -

Isolation: Extract with DCM, wash with water, and precipitate the salt by adding diethyl ether. Filter the solid thianthrenium salt.

References

-

Radical reactivity of aryl thianthrenium salts. RSC Publishing. [Link]

-

Site-selective and versatile aromatic C-H functionalization by thianthrenation. Nature. [Link]

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

-

Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. Chemical Communications. [Link][1][2]

-

Reaction of Thianthrene and Phenoxathiin Cation Radicals With 2,3-dimethyl-2-butene. Journal of Organic Chemistry. [Link]

-

Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Nature Communications. [Link]

-

Cyclic voltammetry of mono- and diiron(II)Cyclopentadienyl complexes of thianthrene. University of Texas. [Link]

Sources

A Methodological Framework for Assessing the Thermal Stability of Novel Heterocyclic Compounds: The Case of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

An In-Depth Technical Guide

Abstract: The pursuit of novel organic materials with tailored electronic and thermal properties is a cornerstone of modern materials science and drug development. 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone represents a fascinating, albeit heretofore uncharacterized, molecular architecture. This guide establishes a comprehensive, first-principles framework for the systematic evaluation of its thermal stability. While specific experimental data for this compound is not present in the public domain, this document serves as a predictive and methodological whitepaper. It outlines the requisite experimental protocols, from thermogravimetric analysis (TGA) to differential scanning calorimetry (DSC), and provides the theoretical underpinnings for interpreting the resulting data. We delve into the causality behind experimental design, propose potential degradation pathways based on structural analogy, and offer a self-validating system for characterization. This document is intended for researchers and drug development professionals who are tasked with characterizing the physicochemical properties of novel chemical entities.

Introduction and Structural Hypothesis

The nominal structure of this compound suggests a highly conjugated, electron-deficient heterocyclic system. The thianthrene core, a sulfur-containing aromatic heterocycle, is fused with two quinone-like rings, and further substituted with methyl groups. The presence of multiple carbonyl groups and the inherent strain of the fused ring system are expected to be primary determinants of its thermal behavior.

Given the absence of published data, our first step is to propose a likely molecular structure based on the IUPAC name.

Caption: Proposed structure of this compound.

The thermal stability of such a molecule is critical for applications ranging from organic electronics, where high-temperature processing is common, to pharmacology, where stability impacts shelf-life and formulation. This guide will focus on two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Methodologies for Thermal Stability Assessment

The cornerstone of thermal analysis is the precise measurement of a material's physical and chemical properties as a function of temperature or time. For a novel compound, a multi-technique approach is essential for a holistic understanding.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes. This technique is indispensable for determining decomposition temperatures, absorbed moisture content, and the kinetics of degradation.

Experimental Protocol: High-Resolution TGA

-

Instrument Preparation:

-

Ensure the TGA microbalance is calibrated using certified mass standards.

-

Calibrate the temperature sensor using high-purity standards (e.g., Indium, Tin, Zinc).

-

Causality: Precise calibration is the foundation of trustworthy data. Temperature and mass inaccuracies can lead to significant misinterpretation of thermal events.

-

-

Sample Preparation:

-

Weigh 3-5 mg of the dried this compound sample into a ceramic or platinum crucible.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature simultaneously. Ceramic pans are used for inertness, while platinum is suitable for higher temperatures and catalytic studies.

-

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere is crucial to study the intrinsic thermal stability of the compound, preventing oxidative degradation which would occur in the presence of air.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Causality: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates offer better resolution of complex events.

-

-

Data Analysis:

-

Onset Temperature of Decomposition (Tonset): Determined by the intersection of the tangent drawn from the point of maximum slope on the mass loss curve and the baseline. This represents the temperature at which significant degradation begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, identified from the peak of the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. When coupled with TGA, it helps to distinguish between physical transformations (like melting) and chemical reactions (like decomposition).

Experimental Protocol: Modulated DSC

-

Instrument Preparation:

-

Perform temperature and enthalpy calibration using a high-purity Indium standard.

-

Causality: Calibration ensures the accuracy of transition temperatures and associated energy changes.

-

-

Sample Preparation:

-

Weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

-

Causality: Hermetic sealing prevents mass loss due to sublimation or early-stage decomposition before the main thermal event, ensuring that the measured heat flow corresponds only to thermal transitions within the sealed environment.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to the Tonset determined by TGA (e.g., 350 °C if Tonset is ~370 °C) at 10 °C/min.

-

-

Causality: The temperature range is chosen to observe events like melting before significant decomposition begins. Heating beyond the decomposition onset in a sealed pan can lead to a dangerous pressure buildup.

-

-

Data Analysis:

-

Melting Point (Tm): The peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which quantifies the energy required for melting and provides insights into the material's crystallinity.

-

Decomposition Exotherm/Endotherm: If decomposition occurs, a broad, often exothermic, event will be observed.

-

Integrated Workflow and Data Interpretation

A robust characterization relies on synthesizing data from multiple techniques. The following workflow ensures a comprehensive and self-validating assessment.

Caption: Integrated workflow for thermal stability characterization.

Interpreting the Results:

-

Scenario 1: Melting Followed by Decomposition. The DSC will show a sharp endotherm (melting), followed by a broad exotherm at a higher temperature. The TGA will show mass loss initiating at or near the temperature of the DSC exotherm. This is a common profile for stable crystalline organic compounds.

-

Scenario 2: Decomposition Without Melting. The DSC may show only a large, sharp exotherm that directly corresponds to the onset of mass loss in the TGA. This suggests the compound decomposes before it can melt, which can be characteristic of highly polar or polymeric materials.

-

Scenario 3: Sublimation. If mass loss is observed in the TGA before any significant thermal event in the DSC (in a hermetically sealed pan), this may indicate sublimation. A repeat TGA run with a non-hermetic, pierced lid would confirm this, showing earlier mass loss.

Predicted Thermal Behavior and Degradation Pathways

Based on the proposed structure, we can hypothesize potential points of thermal instability. The C-S bonds in the thianthrene core are typically robust. However, the dione functionality introduces potential weak points.

Hypothesized Degradation Pathway:

-

Initial Step: C-S Bond Cleavage or Decarbonylation. The most likely initial step is either homolytic cleavage of the C-S bonds, which are weaker than C-C bonds, or the loss of carbon monoxide (CO) from the quinone-like rings.

-

Fragmentation: Subsequent fragmentation could lead to the formation of smaller volatile molecules, such as sulfur dioxide (SO2) if trace oxygen is present, or various organic fragments.

-

Char Formation: The aromatic nature of the core may lead to the formation of a stable polyaromatic char at high temperatures, which would be observed as significant residual mass in the TGA.

Data Presentation: A Template for Reporting

All quantitative data should be summarized for clarity and comparative purposes.

Table 1: Summary of Thermal Properties

| Parameter | Symbol | Value (Units) | Method |

| Onset Decomposition Temperature (5% Mass Loss) | Td5% | e.g., 375 (°C) | TGA |

| Peak Decomposition Temperature | Tpeak | e.g., 390 (°C) | TGA |

| Residual Mass at 800 °C | % Residue | e.g., 45 (%) | TGA |

| Melting Point | Tm | e.g., 350 (°C) | DSC |

| Enthalpy of Fusion | ΔHf | e.g., 85 (J/g) | DSC |

Conclusion

This guide provides a rigorous and scientifically grounded framework for the characterization of the thermal stability of this compound. By adhering to the detailed protocols for TGA and DSC, and by carefully interpreting the integrated data, researchers can establish a reliable thermal profile for this novel compound. This information is paramount for predicting its behavior in high-temperature applications, assessing its long-term stability in pharmaceutical formulations, and guiding further material development. The principles and methodologies outlined herein are broadly applicable to the study of other novel organic and organosulfur compounds.

References

-

Title: Thermal Analysis of Polymers: Fundamentals and Applications Source: Wiley URL: [Link]

-

Title: Handbook of Thermal Analysis and Calorimetry Source: Elsevier URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) Source: Mettler Toledo URL: [Link]

-

Title: Differential Scanning Calorimetry (DSC) Source: TA Instruments URL: [Link]

-

Title: The Chemistry of Thianthrene and Related Compounds Source: Chemical Reviews, ACS Publications URL: [Link]

The Resurgence of Thianthrene: A Technical Guide to its Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene, a sulfur-containing heterocyclic compound, has undergone a remarkable renaissance in modern chemistry. Once a curiosity, it has emerged as a powerhouse for synthetic innovation, particularly in the realm of C-H functionalization. This technical guide provides an in-depth exploration of thianthrene's core chemistry, from its unique structural properties and synthesis to its diverse and impactful applications. We will delve into the mechanistic intricacies that underpin its reactivity and offer practical insights for its use in organic synthesis, materials science, and drug discovery.

The Thianthrene Core: Structure and Properties

Thianthrene (C₁₂H₈S₂) is a tricyclic organosulfur compound featuring two benzene rings fused to a central 1,4-dithiin ring.[1] Unlike its planar oxygen analog, dibenzodioxin, the thianthrene molecule possesses a distinctive non-planar, bent conformation, often described as a "butterfly" or "boat" shape.[1][2] This structural feature is not merely a geometric curiosity; it is a fundamental determinant of thianthrene's physical and chemical properties. The fold angle along the sulfur-sulfur axis is approximately 128°.[1][3]

| Property | Value |

| Molar Mass | 216.32 g/mol [3] |

| Appearance | Pale yellow or beige crystalline solid[1] |

| Melting Point | 151–155 °C[3] |

| Boiling Point | 364–366 °C[3] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and chloroform.[1] |

A key characteristic of thianthrene is its facile redox behavior.[1] It can be readily oxidized to form a persistent radical cation, thianthrene•+, which is a crucial intermediate in many of its synthetic applications.[3][4] This ease of oxidation is a direct consequence of the electron-rich sulfur atoms and the non-planar structure that can flatten upon oxidation.[3]

Synthesis of Thianthrene and its Derivatives

The preparation of thianthrene and its pivotal derivatives is accessible through several established methods.

Classical Syntheses of Thianthrene

Historically, thianthrene was first synthesized by the dry distillation of sodium benzenesulfonate.[3] Another classical and still relevant method involves the treatment of benzene with disulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride.[3][5]

Modern Synthetic Approaches

More recently, innovative one-step syntheses of polycyclic thianthrenes from unfunctionalized aromatics have been developed, termed thia-APEX (annulative π-extension) reactions.[5] These methods offer a rapid and efficient route to complex thianthrene architectures.[5]

Synthesis of Thianthrene 5-Oxide (TTO): The Gateway to C-H Functionalization

A pivotal intermediate in modern thianthrene chemistry is thianthrene 5-oxide (TTO).[1] TTO is the direct precursor for generating the reactive species required for C-H functionalization. Its synthesis is straightforward and can be achieved through the oxidation of thianthrene.

Experimental Protocol: Synthesis of Thianthrene 5-Oxide (TTO) [1][6]

-

Setup: In a round-bottomed flask open to the atmosphere, charge thianthrene (1.0 equiv), dichloromethane (DCM), sodium bromide (0.05 equiv), and acetic acid (0.75 equiv).

-

Reagent Addition: To the stirring suspension, add iron(III) nitrate nonahydrate (1.0 equiv).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting thianthrene is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove solids. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. The crude product can be further purified by stirring in a minimal amount of a suitable solvent like ethyl acetate and then collecting the microcrystals by filtration.

Caption: General workflow for the synthesis of thianthrene 5-oxide.

The Power of Thianthrenation: Site-Selective C-H Functionalization

The true synthetic utility of thianthrene chemistry lies in its ability to facilitate the site-selective functionalization of C-H bonds in arenes and alkenes.[7][8][9] This is achieved through a process called "thianthrenation," which involves the formation of an aryl or alkenyl thianthrenium salt. These salts then act as versatile "linchpin" intermediates for a vast array of subsequent transformations.[1]

Mechanism of C-H Thianthrenation

The reaction of an arene with thianthrene 5-oxide (TTO) under acidic and dehydrating conditions, typically using trifluoroacetic anhydride (TFAA) and a strong acid like trifluoromethanesulfonic acid (TfOH), leads to the formation of an aryl thianthrenium salt with high para-selectivity for many substrates.[1][7]

Experimental Protocol: para-Selective C-H Thianthrenation of an Arene [1]

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the arene substrate (1.0 equiv) and thianthrene 5-oxide (1.2 equiv).

-

Solvent and Reagents: Add a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane). Cool the mixture to 0 °C in an ice bath.

-

Activation: Slowly add trifluoroacetic anhydride (3.0 equiv) to the stirring mixture, followed by the dropwise addition of trifluoromethanesulfonic acid (1.2 equiv).

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by an appropriate method (TLC, LC-MS).

-

Workup and Isolation: The workup typically involves precipitation of the thianthrenium salt by the addition of a non-polar solvent, followed by filtration and washing.

Caption: General workflow for C-H thianthrenation and subsequent diversification.

Applications of Thianthrene Chemistry

The aryl and alkenyl thianthrenium salts generated through C-H functionalization are remarkably versatile intermediates, participating in a wide range of transformations, particularly in the realms of photoredox and transition metal catalysis.

Photoredox Catalysis

Thianthrenium salts are excellent participants in photoredox-catalyzed reactions.[7] Single-electron reduction of these salts leads to the fragmentation of the exocyclic C-S bond, generating an aryl or alkenyl radical and neutral thianthrene.[7][10] These radicals can then engage in a variety of bond-forming reactions. This strategy has been successfully applied to:

-

Arenesulfonohydrazide Synthesis: A three-component reaction of thianthrenium salts, hydrazines, and a sulfur dioxide source under photoredox conditions provides facile access to diverse arenesulfonohydrazides.[11]

-

Carbofunctionalization of Alkenes: Visible light photoredox catalysis enables the hydroalkylation of vinyl thianthrenium salts.[10]

-

Prodrug Uncaging: Thianthrenation can be used as a "caging" strategy for aromatic C-H bonds in bioactive molecules. The subsequent "uncaging" can be triggered by low-energy visible light under biologically relevant conditions, offering a novel approach to controlled drug release.[12]

Caption: Simplified mechanism of photoredox-catalyzed functionalization using thianthrenium salts.

Transition Metal Catalysis

Aryl thianthrenium salts are excellent coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. The thianthrenium group can be displaced by a wide range of nucleophiles, often with reactivity that exceeds that of traditional aryl halides.[7] This has enabled:

-

C-C Bond Formation: Suzuki-Miyaura, Sonogashira, and Negishi couplings.[13]

-

C-P Bond Formation: Coupling with phosphines.[15]

-

Other Heteroatom Bond Formations: Including borylation, chlorination, and cyanation.[13]

This approach is particularly valuable for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates and agrochemicals from a common intermediate.[4][14]

Materials Science

The unique electronic and structural properties of thianthrene have led to its exploration in materials science.

-

Organic Semiconductors: Thianthrene and its derivatives are being investigated as organic semiconductor materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).[16]

-

Redox-Active Materials: Thianthrene-containing polymers have been developed as high-voltage materials for organic cathode-based dual-ion batteries.[13][17] The reversible redox behavior of the thianthrene core is central to this application.

-

Conjugated Microporous Polymers: Thianthrene-functionalized conjugated microporous polymers have shown promise for efficient energy storage in supercapacitors.[18]

Alkene Functionalization

Recent advances have extended the utility of thianthrene chemistry to the functionalization of alkenes.[8][19] Alkenyl thianthrenium salts can be synthesized and subsequently used in a variety of transformations, including:

-

Aziridination: The electrochemical synthesis of aziridines from alkenes and primary amines is mediated by thianthrene.[6][20]

-

Allylic Functionalization: Alkenyl thianthrenium salts can serve as precursors for allylic amination reactions.[19][20]

Conclusion and Future Outlook

Thianthrene chemistry has matured into a robust and versatile platform for organic synthesis. Its ability to enable the site-selective functionalization of C-H bonds has profound implications for drug discovery, materials science, and fundamental chemical research. The development of standardized protocols for thianthrenation and subsequent diversification is paving the way for automated synthesis and high-throughput screening.[14] As our understanding of the nuanced reactivity of thianthrene and its derivatives continues to grow, we can anticipate the emergence of even more innovative and powerful synthetic methodologies, further solidifying thianthrene's place as an indispensable tool in the modern chemist's arsenal.

References

-

Thianthrene - Wikipedia. [Link]

-

Berger, F., & Ritter, T. (2021). Site-Selective Late-Stage C–H Functionalization via Thianthrenium Salts. Synlett, 32(12), 1187-1194. [Link]

-

Patureau, F. W., et al. (2022). Visible Light Photoredox Catalysis Enables Radical-Polar Crossover for Modular Carbofunctionalization of Alkenyl Thianthrenium Salts. Angewandte Chemie International Edition, 61(19), e202117329. [Link]

-

Wang, P., et al. (2021). Photoredox-catalyzed reaction of thianthrenium salts, sulfur dioxide and hydrazines. Organic Chemistry Frontiers, 8(19), 5434-5439. [Link]

-

Mori, K., et al. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers, 10(6), 1461-1468. [Link]

-

Baric, N., et al. (2024). Photoredox Unmasking of Aromatic C–H Bonds in Living Environments Enabled by Thianthrenium Salts. Journal of the American Chemical Society, 146(6), 3983-3991. [Link]

-

Laudadio, G., et al. (2020). Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation using Thianthrenium Salts. ChemRxiv. [Link]

-

Organic Syntheses Procedure. [Link]

-

Glass, R. S. (2007). An overview of some reactions of thianthrene cation radical. Products and mechanisms of their formation. Journal of Sulfur Chemistry, 28(1), 45-66. [Link]

-

Applications of thianthrene chemistry in organic synthesis | Request PDF - ResearchGate. [Link]

-

The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds - DSpace@MIT. [Link]

-

Kelly, C. B., & Padilla-Salinas, R. (2023). Radical reactivity of aryl thianthrenium salts. Chemical Society Reviews, 52(1), 107-133. [Link]

-

Exploration of the Physical and Mechanical Properties of Thianthrene Nanostructures by Using Scigress. [Link]

-

Meng, H., Liu, M.-S., & Shu, W. (2022). Organothianthrenium salts: synthesis and utilization. Chemical Science, 13(45), 13690-13707. [Link]

-

Berger, F., et al. (2024). Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. [Link]

-

Wickens, Z. K., et al. (2023). Alkene Thianthrenation Unlocks Diverse Cation Synthons: Recent Progress and New Opportunities. Angewandte Chemie International Edition, 62(11), e202216393. [Link]

-

Wang, P., et al. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science, 15(31), 11933-11940. [Link]

-

Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. - Semantic Scholar. [Link]

-

Meng, H., Liu, M.-S., & Shu, W. (2022). Organothianthrenium salts: synthesis and utilization. Chemical Science, 13(45), 13690-13707. [Link]

-

Basit, A., et al. (2024). Thianthrene- and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Applied Polymer Materials. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Thianthrene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Radical reactivity of aryl thianthrenium salts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01417D [pubs.rsc.org]

- 10. MPG.Pure [pure.mpg.de]

- 11. Photoredox-catalyzed reaction of thianthrenium salts, sulfur dioxide and hydrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]

- 16. sanad.iau.ir [sanad.iau.ir]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Alkene Thianthrenation Unlocks Diverse Cation Synthons: Recent Progress and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Organothianthrenium salts: synthesis and utilization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

This is a comprehensive application note and protocol for the synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone , a bis-quinone derivative of thianthrene. This compound is of significant interest in materials science, particularly as an organic cathode material for rechargeable batteries and as a p-type organic semiconductor due to its redox-active quinone moieties and stable thianthrene core.[1]

Document Control:

-

Version: 1.0

-

Scope: Laboratory-scale synthesis, purification, and characterization.

Executive Summary & Scientific Rationale

The target molecule, This compound , represents a fused heterocyclic system where two 1,4-benzoquinone units are bridged by sulfur atoms at their respective 2,3-positions.[1]

Synthetic Strategy:

The most robust route to symmetrical thianthrene-tetrones involves the nucleophilic aromatic substitution (

-

Precursor: 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone (or the dibromo analog).[1]

-

Nucleophile: Sulfide ion (

), typically generated from Sodium Sulfide ( -

Mechanism: The reaction proceeds via a double Michael addition-elimination sequence.[1] The sulfide ion attacks the electron-deficient carbon bearing the halogen, displacing the halide.[1] This occurs twice per sulfide ion, bridging two quinone rings to form the central 1,4-dithiin ring (the thianthrene core).[1]

Key Challenges:

-

Regioselectivity: Ensuring the sulfide bridges two different quinone molecules rather than polymerizing.

-

Solubility: The product is a rigid, planar polycyclic system with low solubility in common organic solvents, necessitating specific workup procedures.[1]

Safety & Hazard Analysis

WARNING: This protocol involves toxic quinones and the generation of sulfides.

| Hazard Class | Risk Description | Mitigation Strategy |

| Hydrogen Sulfide ( | Contact of sulfide salts with acid releases highly toxic | NEVER add acid to the reaction waste stream until fully quenched in a base bath. Work in a high-efficiency fume hood. |

| Quinones | 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone is a skin irritant and potential sensitizer.[1] | Wear double nitrile gloves, lab coat, and safety goggles.[1] Avoid dust inhalation.[2] |

| Solvents | Methanol is flammable and toxic. | Use spark-proof heating mantles; dispose of halogenated waste separately.[1] |

Materials & Equipment

Reagents:

-

Starting Material: 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone (CAS: 1198-55-6) - Purity >98%.[1]

-

Sulfur Source: Sodium Sulfide Nonahydrate (

) - ACS Reagent Grade. -

Solvent: Methanol (Anhydrous preferred), Distilled Water.

-

Wash Solvents: Diethyl ether, dilute HCl (0.1 M).

Equipment:

-

3-Neck Round Bottom Flask (250 mL).[3]

-

Mechanical Stirrer (Magnetic stirring may fail due to thick slurry formation).

-

Addition Funnel (Pressure-equalizing).

-

Reflux Condenser.

-

Inert Gas Line (

or

Experimental Protocol

Step 1: Preparation of Reactants

-

Quinone Solution: In the 250 mL flask, dissolve 10.0 mmol (2.05 g) of 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone in 100 mL of Methanol.

-

Note: Sonicate if necessary to ensure complete dissolution. The solution will be yellow/orange.

-

-

Sulfide Solution: In a separate beaker, dissolve 10.0 mmol (2.40 g) of

in 20 mL of 1:1 Methanol/Water mixture.

Step 2: Condensation Reaction[1]

-

Cool the Quinone solution to 0°C using an ice bath.

-

Rationale: Lower temperature favors the cyclization over polymerization and reduces side reactions involving the quinone carbonyls.

-

-

Add the Sulfide solution dropwise via the addition funnel over 30 minutes .

-

Observation: The solution will darken significantly (red-brown to black) as the intermediate thiolate forms.

-

-

Once addition is complete, allow the mixture to warm to Room Temperature (25°C) .

-

Stir vigorously for 4 hours . A heavy precipitate will form.

-

Optional: If yield is low, the reaction can be refluxed for 1 hour, but this often increases insoluble byproducts.[1]

-

Step 3: Isolation & Workup

-

Filter the reaction mixture using a Buchner funnel under vacuum.

-

Wash 1: Wash the filter cake with 50 mL cold Methanol to remove unreacted quinone.

-

Wash 2: Wash with 100 mL Water to remove inorganic salts (

). -

Wash 3: Wash with 20 mL dilute HCl (0.1 M) to protonate any residual thiolates, followed immediately by water until neutral pH.

-

Dry the crude solid in a vacuum oven at 60°C overnight.

Step 4: Purification

The crude product is likely a dark purple/brown powder. Due to low solubility, recrystallization requires high-boiling solvents.[1]

-

Suspend the crude solid in Nitrobenzene or DMF (approx 20 mL/g).

-

Heat to reflux until dissolved.

-

Hot filter (if necessary) to remove polymeric impurities.

-

Allow to cool slowly to room temperature to crystallize.

-

Filter the crystals and wash with acetone to remove the high-boiling solvent.[1]

Reaction Mechanism & Logic

The formation of the thianthrene core proceeds through a stepwise displacement of the chlorine atoms.

Figure 1: Mechanistic pathway for the synthesis of the thianthrene-tetrone scaffold via nucleophilic aromatic substitution.

Characterization Data

The purified compound should exhibit the following properties:

| Parameter | Expected Value | Notes |

| Appearance | Deep purple to dark brown microcrystals | Color arises from extended conjugation and charge transfer.[1] |

| Melting Point | > 300°C (Decomposes) | Typical for fused quinone systems. |

| Solubility | Low in MeOH, DCM; Soluble in hot DMF, Nitrobenzene | Poor solubility confirms the rigid planar structure.[1] |

| IR Spectrum | ~1650-1670 cm⁻¹ (C=O stretch) | Characteristic quinone carbonyl stretch. |

| MS (EI/ESI) | m/z ≈ 332.4 [M]+ | Molecular Formula: |

Troubleshooting Guide

-

Problem: No precipitate forms.

-

Cause: Reaction too dilute or temperature too high (preventing nucleation).

-

Solution: Concentrate the methanol solution or cool to -10°C.[1]

-

-

Problem: Product is sticky/tar-like.

-

Cause: Polymerization of the quinone or oxidation of the sulfide.

-

Solution: Ensure inert atmosphere (

). Verify stoichiometry (strictly 1:1 molar ratio of Quinone to Sulfide, which is 2:1 Quinone:Na2S for the dimer). Correction: The stoichiometry is 2 moles of Quinone react with 2 moles of Sulfide (S2-) to form one mole of Thianthrene (which contains 2 sulfurs). Wait, thianthrene has 2 sulfurs.[1][4][5] -

Stoichiometry Correction: You need 1.0 equivalent of Quinone and 1.0 equivalent of Sulfide source .

-

References

-

LookChem . (n.d.). This compound Product Information. Retrieved February 23, 2026, from [Link]

-

PubChem . (2025).[6][7] Thianthrene, 2,3,7,8-tetrabromo- Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]

-

Organic Syntheses . (2023). Synthesis of Thianthrene S-oxide and Functionalization. Organic Syntheses, 100, 360-379.[1] (Contextual reference for thianthrene handling). Retrieved February 23, 2026, from [Link]

Sources

- 1. Phenanthrene, 7-ethenyl-1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl- [webbook.nist.gov]

- 2. fishersci.com [fishersci.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lookchem.com [lookchem.com]

- 6. 2,3,7,8-Tetrafluorothianthrene | C12H4F4S2 | CID 19906853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thianthrene, 2,3,7,8-tetrabromo- | C12H4Br4S2 | CID 571920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Title: Bipolar Redox Scaffolds: Advanced Protocols for 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone in Energy Storage and Organic Synthesis

Application Note: 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (TMTT)

Executive Summary & Core Directive

This compound (TMTT) (CAS: 22698-81-3) is a specialized bis-quinone fused to a 1,4-dithiin core. Unlike standard quinones used merely as oxidants (e.g., DDQ), TMTT represents a class of Bipolar Redox-Active Molecules (BRAMs) . It combines the electron-accepting capability of the quinone moieties (n-type) with the electron-donating potential of the thianthrene core (p-type), making it a critical scaffold for Symmetric All-Organic Batteries and high-performance Redox Flow Batteries (RFBs) .

This guide moves beyond basic characterization to provide actionable protocols for synthesizing TMTT, validating its electrochemical window, and integrating it into high-energy-density cathode materials.

Technical Specifications & Properties

| Property | Value | Notes |

| CAS Number | 22698-81-3 | Verified Identity |

| Formula | C₁₆H₁₂O₄S₂ | Bis-quinone structure |

| Molecular Weight | 332.40 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Color deepens upon oxidation |

| Melting Point | >300 °C (Sublimes) | High thermal stability |

| Redox Potential (E₁/₂) | ~3.9 V vs. Li/Li⁺ (p-type region) | Bipolar functionality |

| Solubility | Low in alcohols; Moderate in DMSO, DMF | Requires polar aprotic solvents |

Synthesis Protocol: The "Sulfide-Bridge" Method

Objective: Synthesize high-purity TMTT from 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone.

Rationale: Direct thianthrenation of quinones is inefficient. This protocol utilizes a nucleophilic aromatic substitution (

Reagents:

-

Precursor: 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone (1.0 eq)

-

Sulfur Source: Ammonium Sulfide ((

), 20% aq. solution (1.1 eq) or Sodium Sulfide nonahydrate ( -

Solvent: Methanol (MeOH) / Water mixture (3:1 v/v).

-

Catalyst: Nickel(II) Chloride (

) (5 mol%) - Critical for promoting C-S coupling.

Step-by-Step Procedure:

-

Preparation: In a 500 mL round-bottom flask, dissolve 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone (10 mmol) in 150 mL MeOH. Cool the solution to 0 °C using an ice bath.

-

Sulfide Addition: Add the Ammonium Sulfide solution dropwise over 20 minutes. The solution will darken, indicating the formation of the thio-quinone intermediate.

-

Cyclization: Add

(0.5 mmol) dissolved in minimal water. Warm the reaction to Room Temperature (RT) and stir for 1 hour. -

Reflux: Heat the mixture to reflux (65 °C) for 4 hours to drive the double condensation and formation of the central dithiin ring.

-

Workup: Cool to RT. The product TMTT will precipitate as a yellow/orange solid.

-

Purification: Filter the crude solid. Wash sequentially with:

-

Cold water (2 x 50 mL) to remove inorganic salts.

-

Cold Methanol (1 x 30 mL) to remove unreacted quinone.

-

Diethyl Ether (1 x 30 mL) to remove organic impurities.

-

-

Drying: Dry under high vacuum at 60 °C for 12 hours.

Yield Expectation: 65-75%.

Mechanistic Visualization: Synthesis & Redox Logic

The following diagram illustrates the synthetic pathway and the bipolar redox capability that makes TMTT unique.

Figure 1: Synthetic route from brominated quinone precursors to TMTT, and its subsequent bipolar redox divergence (n-type reduction vs. p-type oxidation).

Application Protocol: High-Voltage Organic Cathode Fabrication

Context: TMTT is used as a cathode material in Lithium-Organic Batteries. Its multi-electron redox capability (4 electrons per molecule) offers high theoretical specific capacity (~320 mAh/g).

Materials:

-

Active Material: TMTT (Synthesized above).

-

Conductive Additive: Super P Carbon or Ketjenblack (High surface area is required due to the insulating nature of pure organics).

-

Binder: PVDF (Polyvinylidene fluoride).

-

Current Collector: Aluminum Foil.

Fabrication Workflow:

-

Slurry Preparation: Mix TMTT : Super P : PVDF in a 6:3:1 ratio by weight.

-

Expert Tip: Ball-milling the TMTT with Super P for 30 minutes before adding the binder significantly improves rate capability by reducing particle size and ensuring intimate electrical contact.

-

-

Solvent Addition: Add NMP (N-methyl-2-pyrrolidone) dropwise to form a viscous slurry.

-

Casting: Doctor-blade the slurry onto the Aluminum foil (Thickness: 100-150 µm).

-

Drying: Dry in a vacuum oven at 80 °C for 12 hours to remove NMP.

-

Cell Assembly: Punch 12mm discs. Assemble CR2032 coin cells in an Argon-filled glovebox.

-

Anode: Lithium Metal chip.

-

Electrolyte: 1.0 M LiTFSI in DOL/DME (1:1 v/v). Note: Ether-based electrolytes are preferred over carbonates to prevent dissolution of the organic intermediate species.

-

Electrochemical Testing Parameters:

-

Voltage Window: 1.5 V – 4.2 V vs. Li/Li⁺.

-

C-Rate: Start conditioning at 0.1 C (approx. 30 mA/g).

-

Expected Profile: Two distinct discharge plateaus corresponding to the two-stage reduction of the quinone groups.

Critical Analysis & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield during Synthesis | Incomplete cyclization or loss of intermediate. | Ensure |

| Capacity Fading (Battery) | Dissolution of TMTT into electrolyte ("Shuttle Effect"). | Switch to high-concentration electrolyte (HCE) or use a Nafion-coated separator to block organic migration. |

| Poor Rate Capability | Low electronic conductivity of TMTT. | Increase Carbon content to 40% or use Carbon Nanotubes (CNTs) as the conductive additive. |

References

-

Synthesis of Thianthrene Quinones: LookChem. (n.d.). This compound Product & Synthesis Data. Retrieved from

-

Thianthrene Cathodes: Huang, W., et al. (2019). "A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries."[1][2][3] Chemical Communications.[1][4] Retrieved from [1][4]

-

Bipolar Redox Systems: Etkind, S. I., et al. (2022).[5] "Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries." ACS Sustainable Chemistry & Engineering.[5] Retrieved from [5]

-

General Thianthrene Chemistry: Wikipedia. (2023).[2] Thianthrene Structure and Reactivity. Retrieved from

Sources

- 1. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries – The Swager Group [swagergroup.mit.edu]

Application Notes & Protocols for the Purification of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and electron-accepting properties make it a valuable scaffold for the development of novel therapeutic agents and organic electronic materials. The biological activity and material performance of this compound are intrinsically linked to its purity. Even trace impurities can lead to inconsistent experimental results, altered pharmacological profiles, and diminished device efficiency. Therefore, robust and reproducible purification strategies are paramount.

This comprehensive guide provides detailed protocols and expert insights into the most effective techniques for purifying this compound, ensuring the high level of purity required for demanding research and development applications. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both effective and adaptable to various laboratory settings.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.

| Property | Value | Significance for Purification |

| Molecular Formula | C₁₆H₁₂O₄S₂ | --- |

| Molecular Weight | 332.4 g/mol | Influences diffusion rates and behavior in mass-sensitive techniques. |

| Boiling Point | 442.8 °C at 760 mmHg[1] | High boiling point suggests that distillation is not a practical purification method. |

| Density | 1.48 g/cm³[1] | Useful for estimating packing in chromatography columns. |

| LogP | 2.228[1] | Indicates moderate lipophilicity, guiding solvent selection for chromatography and recrystallization. |

| Hydrogen Bond Donors | 0[1] | The absence of donor sites limits interactions with protic solvents. |

| Hydrogen Bond Acceptors | 6[1] | Multiple acceptor sites (carbonyl and sulfur atoms) can interact with a range of solvents. |

The primary impurities in a crude sample of this compound typically arise from starting materials, byproducts of the synthesis, and subsequent degradation products. Common impurities may include unreacted precursors and partially oxidized or reduced species.

Purification Strategies: A Multi-faceted Approach

No single purification technique is universally optimal. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. This guide details three primary techniques: Recrystallization, Column Chromatography, and Sublimation.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For thianthrene derivatives, solvents such as glacial acetic acid or ethanol have proven effective.[4]

Causality Behind Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3] This differential solubility ensures maximum recovery of the pure compound upon cooling. The solvent should also not react with the compound.[3] Given the LogP value and the presence of hydrogen bond acceptors, a moderately polar solvent is a logical starting point.

Protocol for Recrystallization of this compound:

-

Solvent Screening: In separate small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, and glacial acetic acid) at room temperature and upon heating.

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

-

Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[2]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated. For maximum yield, further cooling in an ice bath may be beneficial.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.

Self-Validation: The purity of the recrystallized material should be assessed by melting point determination and thin-layer chromatography (TLC). A sharp melting point and a single spot on the TLC plate are indicative of high purity.

Column Chromatography: For High-Purity Separations

For achieving very high purity, especially on a smaller scale, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Expert Insights on Phase Selection: The moderate polarity of this compound suggests that normal-phase chromatography on silica gel will be effective. The choice of eluent is critical; a solvent system that provides a retention factor (Rf) of 0.2-0.4 on TLC is generally a good starting point for column separation.

Protocol for Silica Gel Column Chromatography:

-

TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude material with various solvent mixtures (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the purified solid under high vacuum.

Workflow for Column Chromatography Purification

Caption: Workflow for purification by column chromatography.

Sublimation: A Solvent-Free Purification Method

Sublimation is the transition of a substance directly from a solid to a gas phase without passing through a liquid phase.[5] This technique is particularly useful for purifying organic compounds that are stable at temperatures below their melting point and have a sufficiently high vapor pressure.[2][6] It is an excellent method for removing non-volatile impurities.[7]

Authoritative Grounding: The principle of sublimation relies on the ability of a solid to exert a vapor pressure.[5] By heating the solid under reduced pressure, the temperature required for sublimation is lowered, often preventing thermal decomposition.[6] The gaseous compound then deposits as pure crystals on a cold surface.[6]

Protocol for Vacuum Sublimation:

-

Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger, and a connection to a vacuum source.

-

Sample Placement: Place the crude this compound at the bottom of the sublimation vessel.

-

Assembly and Evacuation: Insert the cold finger and ensure all joints are well-sealed. Begin to evacuate the apparatus using a vacuum pump.

-

Cooling and Heating: Circulate a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger. Gently heat the bottom of the sublimation vessel using a heating mantle or sand bath.

-

Sublimation: The compound will sublime from the heated surface and deposit as pure crystals on the cold finger.

-

Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Logical Flow of Purification Method Selection

Caption: Decision tree for selecting the appropriate purification technique.

Conclusion

The purification of this compound to a high degree of purity is an essential step for its successful application in research and development. This guide has provided detailed protocols for recrystallization, column chromatography, and sublimation, along with the scientific rationale behind these techniques. By carefully selecting and optimizing the appropriate purification method, researchers can obtain material of the required quality to ensure the reliability and reproducibility of their work.

References

- Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. (2018, May 12).

- improving the yield of thianthrene synthesis reactions - Benchchem.

- Sublimation - BYJU'S.

- 2.5: SUBLIMATION - Chemistry LibreTexts. (2021, June 20).

- Sublimation in Organic Purification | PDF | Distillation | Solvent - Scribd. (2016, April 26).

- Sublimation - Purification of Organic compounds - BrainKart. (2016, March 9).

- This compound - LookChem.

Sources

Application Notes and Protocols: Thianthrene Derivatives in the Development of Phosphorescent Materials

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Thianthrene in Phosphorescent Materials